molecular formula C13H11F3N2O2 B2505829 N-(Cyanomethyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide CAS No. 1385464-02-7

N-(Cyanomethyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide

Cat. No. B2505829
CAS RN: 1385464-02-7
M. Wt: 284.238
InChI Key: FAQQREDFGBVRBO-UHFFFAOYSA-N
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Description

The compound "N-(Cyanomethyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide" is a benzamide derivative with a cyanomethyl group and a trifluoromethyl group as substituents. Benzamide derivatives are a significant class of compounds due to their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Synthesis Analysis

The synthesis of benzamide derivatives can be achieved through various methods. For instance, direct acylation reactions have been used to synthesize N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . Similarly, the synthesis of complex nitrogen heterocycles can be accomplished through benzyne-[2 + 2] cycloadditions with enamides, followed by a tandem pericyclic ring-opening and intramolecular N-tethered [4 + 2] cycloaddition . Acid-catalyzed cyclization of N-styrylformamides has also been reported to yield substituted benzamides .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using X-ray single crystallography, which provides detailed information about the solid-state properties of these compounds . Density functional theory (DFT) calculations are also employed to predict the molecular geometry and electronic properties, such as HOMO and LUMO energies, which are essential for understanding the chemical reactivity of the molecule .

Chemical Reactions Analysis

Benzamide derivatives exhibit interesting chemical reactivity. For example, they can undergo colorimetric sensing of fluoride anions through a deprotonation-enhanced intramolecular charge transfer mechanism . The presence of fluorine atoms in the structure can also lead to unique electrophilic reactivity, as seen in the nucleophilic vinylic substitution reactions of gem-difluoroenamides to form heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their antioxidant properties, can be determined using various spectroscopic techniques and theoretical calculations . The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans are useful tools for estimating the chemical reactivity of these molecules . Additionally, the biological evaluation of benzamide derivatives, such as their antiarrhythmic and insecticidal activities, is of significant interest due to their potential therapeutic applications .

Scientific Research Applications

Synthesis and Biological Activity

Synthetic Pathways and Derivatives : Research on benzamide derivatives, including those with trifluoroethoxy ring substituents, has focused on their synthesis for potential therapeutic applications. For instance, the synthesis of N-(piperidylalkyl)trifluoroethoxybenzamides has been explored for their antiarrhythmic activity, showcasing the compound's role in the development of new therapeutic agents (Banitt et al., 1977).

Antitubercular Scaffold : Another study has demonstrated the synthesis of novel derivatives of benzamide for antitubercular activity. These derivatives, synthesized using ultrasound-assisted green chemistry methods, showed promising activity against Mycobacterium tuberculosis, highlighting the potential of benzamide compounds in addressing tuberculosis (Nimbalkar et al., 2018).

Chemical Properties and Reactions

Catalytic Reactions : The reactivity of benzamide with catalytic mixtures has been studied for the synthesis of N-ethylbenzamide, indicating the versatility of benzamide derivatives in catalytic reactions (Wang and Widenhoefer, 2004).

Cytotoxicity Against Melanoma : Benzamide derivatives have been evaluated for their cytotoxicity against melanoma, suggesting their potential use in targeted drug delivery for melanoma therapy. This research shows the broader implications of benzamide derivatives in cancer treatment (Wolf et al., 2004).

Sensing and Material Science

Colorimetric Sensing of Fluoride Anions : A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives has revealed their application in colorimetric sensing of fluoride anions. These derivatives exhibit a significant color transition in the presence of fluoride ions, demonstrating the compound's utility in chemical sensing applications (Younes et al., 2020).

Mechanism of Action

The mechanism of action of trifluoromethylated compounds varies depending on the specific compound and its application. For example, Fluoxetine, a trifluoromethylated compound, is a selective serotonin reuptake inhibitor used as an antidepressant drug .

Safety and Hazards

Safety and hazards associated with trifluoromethylated compounds depend on the specific compound. For example, 4-(Trifluoromethyl)benzamide may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . By conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .

properties

IUPAC Name

N-(cyanomethyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-2-7-20-11-4-3-9(13(14,15)16)8-10(11)12(19)18-6-5-17/h2-4,8H,1,6-7H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQQREDFGBVRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)C(F)(F)F)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide

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